molecular formula C22H19ClN8O B2382769 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1396686-54-6

2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine

Cat. No.: B2382769
CAS No.: 1396686-54-6
M. Wt: 446.9
InChI Key: VGGCVLLGLZHLKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various physicochemical and spectral characteristics . Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved data.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and suitability for various applications. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the versatility of pyrimidine-based compounds in creating diverse molecular architectures. These compounds have been tested for antimicrobial activity, indicating their potential application in developing new antimicrobial agents (El-Agrody et al., 2001).

Pharmacological Properties

Another study synthesized a series of 4-piperazinopyrimidines with a methylthio substituent, demonstrating various pharmacological properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This highlights the compound's potential for developing new therapeutic agents (Mattioda et al., 1975).

Metabolic Studies

The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a similar pyrimidin-piperazine structure were examined in rats, dogs, and humans. The study provides insights into the metabolic pathways and elimination processes of such compounds, useful for drug development processes (Sharma et al., 2012).

Receptor Antagonists

Research into adenosine A2a receptor antagonists has identified potent and selective compounds based on triazolo[1,5-c]pyrimidine structures, indicating the role of these compounds in neurological applications, particularly in models of Parkinson's disease (Vu et al., 2004).

Water-soluble Antagonists

A study on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines aimed at improving water solubility for adenosine receptor antagonists showcases innovative approaches to enhance drug solubility and bioavailability, a critical aspect of drug design and development (Baraldi et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved data .

Properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN8O/c23-16-6-1-2-8-18(16)31-20(17-7-3-4-9-24-17)19(27-28-31)21(32)29-12-14-30(15-13-29)22-25-10-5-11-26-22/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGCVLLGLZHLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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